2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Overview
Description
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a synthetic organic compound with a molecular formula of C14H13ClFNO and a molecular weight of 265.71 g/mol This compound is notable for its unique structure, which includes a pyrrole ring substituted with chloro, fluoro, and methyl groups
Preparation Methods
The synthesis of 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves several steps. One common method includes the reaction of 2-fluoroaniline with 2,5-dimethylpyrrole under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can be compared with other similar compounds, such as:
2-Chloro-1-[1-(2-chloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone: This compound has a similar structure but with a chloro group instead of a fluoro group, leading to different chemical and biological properties.
2-Fluoro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone:
Properties
IUPAC Name |
2-chloro-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-7-11(14(18)8-15)10(2)17(9)13-6-4-3-5-12(13)16/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFOOWEECNXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368629 | |
Record name | 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565170-64-1 | |
Record name | 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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